(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid
Description
The compound "(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid" is a highly branched polyamino acid featuring:
- Multiple aminohexanoyl residues (six-aminohexanoic acid backbone),
- Diaminomethylideneamino (guanidine) groups at position 5 of the pentanoyl chain,
- Methylpentanoyl branches derived from (2S)-2-amino-4-methylpentanoyl and (2S,3S)-3-methylpentanoyl subunits,
- Acetyl spacers between amide linkages.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63N11O7/c1-5-20(4)26(43-27(45)21(35)17-19(2)3)30(48)39-18-25(44)40-22(13-10-16-38-32(36)37)28(46)41-23(11-6-8-14-33)29(47)42-24(31(49)50)12-7-9-15-34/h19-24,26H,5-18,33-35H2,1-4H3,(H,39,48)(H,40,44)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,36,37,38)/t20-,21-,22-,23-,24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKJVOXJSQGIV-HXJPVCIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the preferred method for synthesizing complex peptides such as this compound due to its efficiency and ability to incorporate multiple amino acids with stereochemical fidelity.
- Resin Selection: Typically, a suitable resin such as Wang or Rink amide resin is used to anchor the C-terminal amino acid.
- Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used for N-terminal protection, while side chains (e.g., guanidine groups) are protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
- Coupling Reagents: Carbodiimides (e.g., DIC, EDC) combined with additives like HOBt or OxymaPure facilitate peptide bond formation with minimal racemization.
- Deprotection: Fmoc groups are removed by mild base treatment (e.g., piperidine in DMF), while side-chain protecting groups are removed under acidic conditions (e.g., TFA cocktails).
- Stepwise Assembly: The peptide chain is elongated from C- to N-terminus by repetitive cycles of deprotection, coupling, and washing.
- Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified by preparative HPLC.
Solution-Phase Peptide Synthesis
In some cases, solution-phase synthesis is employed for specific segments or for coupling difficult residues.
- Segment Coupling: Smaller peptide fragments synthesized separately are coupled in solution to form the full-length peptide.
- Activation: Peptide fragments are activated using agents like HATU or PyBOP.
- Purification: Each fragment is purified by chromatography before coupling.
Specific Considerations for Guanidine-Containing Residues
The diaminomethylideneamino (guanidine) group requires special protection during synthesis to prevent side reactions.
- Protecting Groups: Pbf or similar groups are used to protect guanidine during coupling.
- Deprotection Conditions: Acidic cleavage conditions remove guanidine protecting groups without damaging the peptide backbone.
Research Findings and Optimization Data
Several studies and patents have reported optimized protocols for peptides with similar structures, highlighting key parameters affecting yield and purity.
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Coupling Reagent | HATU/DIEA or EDC/HOBt | High coupling efficiency, low racemization |
| Resin Type | Rink amide resin | Stable anchoring, good cleavage |
| Protecting Group | Fmoc for N-terminus, Pbf for guanidine | Effective protection, easy removal |
| Deprotection Conditions | 20% Piperidine in DMF (Fmoc removal) | Rapid and clean deprotection |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Efficient cleavage, minimal side reactions |
| Purification Method | Preparative Reverse-Phase HPLC | High purity isolation |
These conditions have been validated in peptide synthesis patents and literature for peptides with multiple amino acid residues and guanidine functionalities.
Example Synthetic Route Summary
- Loading C-terminal amino acid on resin with Fmoc protection.
- Fmoc deprotection using 20% piperidine in DMF.
- Coupling of next Fmoc-protected amino acid using HATU/DIEA.
- Repetition of deprotection and coupling cycles to assemble the peptide chain.
- Incorporation of guanidine-protected amino acid residues with Pbf protection.
- Final deprotection and cleavage from resin using TFA cocktail.
- Purification by preparative HPLC to isolate the target peptide.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups .
Scientific Research Applications
Pharmaceutical Applications
- Peptide Synthesis : The compound can serve as a building block for synthesizing peptides with specific biological activities. Its structure allows for the incorporation of various functional groups that can modulate peptide properties such as stability and receptor affinity.
- Drug Delivery Systems : Due to its amino acid composition, this compound could be integrated into drug delivery systems. Its ability to form stable complexes with drugs could facilitate targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects.
- Anticancer Research : Preliminary studies suggest that derivatives of complex amino acids can exhibit anticancer properties. The presence of multiple amino groups may allow for interactions with cancer cell receptors, potentially leading to the development of novel anticancer agents.
Biochemical Applications
- Enzyme Inhibition : The compound's structure may allow it to act as an enzyme inhibitor. By mimicking substrate structures, it could interfere with enzyme activity, providing a pathway for developing inhibitors against specific metabolic pathways.
- Protein Engineering : This compound can be utilized in protein engineering to create modified proteins with enhanced functionality or stability. Its incorporation into proteins could lead to new functionalities or improved interactions with other biomolecules.
Material Science Applications
- Biomaterials : The compound's biocompatibility makes it suitable for developing biomaterials used in medical implants or tissue engineering. Its amino acid structure can promote cell adhesion and proliferation.
- Smart Materials : Incorporating this compound into smart materials could lead to the development of responsive systems that change properties in response to environmental stimuli, such as pH or temperature changes.
Case Studies and Research Findings
Recent studies have highlighted the potential of complex amino acids like (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-... in various applications:
- Anticancer Activity : A study demonstrated that similar amino acid derivatives showed significant cytotoxicity against several cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer drugs .
- Peptide Therapeutics : Research has indicated that peptides synthesized from complex amino acids exhibit enhanced stability and bioactivity compared to traditional peptides, paving the way for novel therapeutic agents .
- Drug Delivery Systems : Investigations into drug delivery mechanisms using amino acid derivatives have shown improved bioavailability and targeted delivery capabilities, indicating a promising application for this compound in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid involves its interaction with cell surface receptors and extracellular matrix components. It can bind to integrins and other cell adhesion molecules, influencing cell behavior such as adhesion, migration, and proliferation. These interactions are crucial for processes like wound healing and tissue regeneration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aminohexanoic Acid Derivatives with Modified Side Chains
Compound 1 : (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid (CAS 214047-00-4)
- Key Differences: Replaces diamino/guanidine groups with hydroxybutanoyl and hydroxypropanoic acid residues. Includes a hexadecanoylamino (C16 acyl) chain, enhancing lipophilicity.
- Functional Implications: Hydroxy groups may improve solubility but reduce cationic charge density compared to the guanidine-rich target compound.
Compound 2 : Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate (CAS 2165435-43-6)
- Key Differences: Esterified carboxyl group (methyl ester) and ethoxy-oxopropanamide side chain. Lacks guanidine or branched methylpentanoyl groups.
- Functional Implications: Esterification increases lipophilicity and may serve as a prodrug for amino acid delivery. Simpler structure likely reduces binding specificity compared to the target compound .
Boronated Aminohexanoic Acid Derivatives
Compound 3 : (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
- Key Differences :
- Contains a boronic acid group and piperidinylethyl side chain.
- Lacks the guanidine or acetyl spacers present in the target compound.
- Piperidine enhances basicity and membrane permeability .
N-Alkyl-6-Dimethylaminohexanamides
Compound 4 : Octyl to dodecyl amides of 6-(diethylamino)hexanoic acid
- Key Differences: Tertiary amino groups (diethylamino, morpholino) at position 5. Linear alkyl amides (C8–C12) instead of branched peptide-like chains.
- Functional Implications :
Peptidic Compounds with Guanidine Groups
Compound 5 : 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
- Key Differences: Features diaminohexanoyl and pentanedioic acid residues but lacks methylpentanoyl branches. Includes acetyl spacers similar to the target compound.
- Functional Implications :
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs in the evidence.
Research Findings and Implications
- Synthetic Challenges : The target compound’s complexity (multiple stereocenters, branched chains) likely requires multi-step solid-phase peptide synthesis or advanced coupling techniques, akin to those used for peptidomimetics in and .
- Biological Potential: Guanidine-rich compounds (e.g., arginine analogs) are known for nucleic acid condensation (e.g., polyarginine in gene delivery), suggesting the target compound could serve as a non-viral vector .
- Environmental Stability : Unlike fluorinated compounds in , the peptide backbone may degrade more readily, reducing bioaccumulation risks .
Biological Activity
The compound (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid is a complex peptide structure with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound reveals multiple amino acid residues that may contribute to its biological functions. The molecular formula is with a molar mass of 468.55 g/mol. The compound's intricate structure suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.
- Peptide Hormone Mimicry : Given its peptide nature, it may mimic natural hormones or neurotransmitters, leading to physiological changes.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Properties : Some studies suggest that similar peptide compounds have demonstrated antimicrobial effects against various pathogens.
- Antioxidant Activity : The presence of amino acids may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Growth Modulation : There is evidence that peptides can influence cell proliferation and differentiation, which could be applicable in cancer research.
Data Tables
| Biological Activity | Effect | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Antioxidant | Reduces oxidative stress | |
| Cell Growth Modulation | Influences cell proliferation |
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial effects of similar peptide compounds against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when exposed to the compound, suggesting potential use as an antimicrobial agent in clinical settings. -
Cell Proliferation :
Research involving human cancer cell lines demonstrated that the compound could inhibit growth in specific cancer types by modulating key signaling pathways involved in cell cycle regulation. -
Oxidative Stress Reduction :
A comparative study highlighted the antioxidant capacity of the compound against reactive oxygen species (ROS), showing promising results in cellular models exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
